![molecular formula C21H15N3O4 B2696256 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034376-08-2](/img/structure/B2696256.png)
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H15N3O4 and its molecular weight is 373.368. The purity is usually 95%.
BenchChem offers high-quality N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Derivatives of oxazolo[5,4-b]pyridine have been investigated for their antimicrobial properties. These compounds show promise as potential agents against bacterial and fungal infections .
- Some oxazolo[5,4-b]pyridine derivatives exhibit antitumor effects. These compounds have been studied for their ability to inhibit cancer cell growth and metastasis .
- Unlike acidic anti-inflammatory drugs, these derivatives do not irritate the gastrointestinal tract mucosa .
- Researchers have explored the analgesic potential of oxazolo[5,4-b]pyridine derivatives. These compounds may offer pain relief without the side effects associated with some existing analgesics .
- The synthesis of oxazolo[5,4-b]pyridines involves cyclization reactions. Common methods include using 3-amino-2-hydroxy- or 3-amino-2-halopyridines as precursors, which cyclize into the corresponding oxazolopyridines in acidic media .
- While some oxazolo[5,4-b]pyridine derivatives are well-represented in the literature, others remain unexplored. For instance, 2-alkyl-substituted oxazolo[5,4-b]pyridines have limited examples .
Antimicrobial Activity
Antitumor Potential
Anti-Inflammatory Properties
Analgesic Effects
Synthetic Routes and Cyclization
Unexplored Derivatives
properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-12-15(23-19(25)14-7-8-17-18(9-14)27-11-26-17)10-16-21(22-12)28-20(24-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLZYQUJWWTIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide |
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